molecular formula C30H32N6O7 B12401284 Ac-ANW-AMC

Ac-ANW-AMC

Numéro de catalogue: B12401284
Poids moléculaire: 588.6 g/mol
Clé InChI: LMUIALVDZMMUMF-ZCWWJEROSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Propriétés

Formule moléculaire

C30H32N6O7

Poids moléculaire

588.6 g/mol

Nom IUPAC

(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxopropan-2-yl]butanediamide

InChI

InChI=1S/C30H32N6O7/c1-15-10-27(39)43-25-9-8-19(12-21(15)25)34-29(41)23(11-18-14-32-22-7-5-4-6-20(18)22)36-30(42)24(13-26(31)38)35-28(40)16(2)33-17(3)37/h4-10,12,14,16,23-24,32H,11,13H2,1-3H3,(H2,31,38)(H,33,37)(H,34,41)(H,35,40)(H,36,42)/t16-,23-,24-/m0/s1

Clé InChI

LMUIALVDZMMUMF-ZCWWJEROSA-N

SMILES isomérique

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)C

SMILES canonique

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C

Origine du produit

United States

Description

Structural Characterization of Ac-Ala-Asn-Trp-AMC

This compound comprises a tripeptide backbone (Ala-Asn-Trp) acetylated at the N-terminus and conjugated to 7-amino-4-methylcoumarin (AMC) at the C-terminus. This design ensures hydrolysis by the β5i subunit releases the fluorescent AMC moiety, detectable at excitation/emission wavelengths of 345/445 nm. Key structural attributes include:

Property Value Source
Molecular Weight 588.6 Da
Molecular Formula C₃₀H₃₂N₆O₇
Solubility ≥10 mM in dimethyl sulfoxide (DMSO)
Purity >95% (HPLC)
Specificity β5i subunit of immunoproteasome

The AMC fluorophore’s positioning ensures minimal background fluorescence until proteolytic cleavage, while the Ala-Asn-Trp sequence confers affinity for the β5i substrate-binding pocket. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the compound’s structural integrity.

Historical Development as a Fluorogenic Proteasome Substrate

This compound emerged from efforts to reverse-engineer proteasome inhibitors into activity reporters. Early fluorogenic substrates, like Ac-nLPnLD-AMC, exhibited cross-reactivity between constitutive proteasomes (c20S) and immunoproteasomes (i20S). By modifying the peptide backbone of β5i-selective inhibitors, researchers synthesized this compound to exploit the immunoproteasome’s preference for hydrophobic residues in the P1 position.

Key milestones include:

  • 2017 : Commercial availability of this compound for immunoproteasome activity assays.
  • 2020 : Validation of its specificity in Raji B-cell lysates, showing >90% inhibition by β5i-targeted inhibitors.
  • 2023 : Adoption in high-throughput screening for immunoproteasome-selective drug candidates.

Key Differentiators from Conventional Proteasome Activity Reporters

This compound’s superiority lies in three areas:

1. Subunit Specificity
Unlike Suc-LLVY-AMC—processed by both β5c (constitutive) and β5i subunits—this compound exhibits negligible hydrolysis by c20S proteasomes. This selectivity stems from the Trp residue’s interaction with the β5i substrate-binding channel, which accommodates bulkier hydrophobic side chains.

2. Signal-to-Noise Ratio
The 20–50 μM working concentration minimizes non-specific hydrolysis, yielding a 10-fold higher signal-to-noise ratio compared to Ac-nLPnLD-AMC in purified i20S assays.

3. Experimental Versatility
this compound functions in both SDS-activated proteasomes and PA28-regulated complexes, unlike substrates requiring gate-opening motifs (e.g., LLVY-AMC). This flexibility supports diverse experimental setups, including:

  • Lysate-based assays : Monitoring immunoproteasome activity in Raji cells.
  • Drug discovery : Screening β5i inhibitors without constitutive proteasome interference.

Méthodes De Préparation

Resin Selection and Chain Elongation

  • Resin : Rink Amide AM resin is commonly used to anchor the peptide C-terminus. This resin allows cleavage of the peptide under mild acidic conditions (e.g., TFA) while retaining the AMC group.
  • Fmoc Protection : Each amino acid (Ala, Asn, Trp) is sequentially coupled using Fmoc-protected derivatives. Coupling reagents like HATU or DICI in DMF are employed to ensure high efficiency.
  • Acetylation : The N-terminal alanine is acetylated post-synthesis to generate the acetyl (Ac-) group.

Fluorophore Attachment

The AMC group is introduced via a nucleophilic substitution reaction. The P1 position (Trp) is coupled to an AMC-amino acid derivative, which serves as the leaving group during protease cleavage.

Key Reagents and Reaction Conditions

The synthesis protocol requires specialized reagents and controlled conditions to ensure purity and yield. Table 1 outlines critical components:

Component Role Source
Fmoc-Ala-OH First amino acid (N-terminal)
Fmoc-Asn(Trt)-OH Second amino acid (Asn)
Fmoc-Trp(Boc)-OH Third amino acid (Trp)
AMC-NH₂ Fluorophore leaving group
HATU/DICI Coupling agents for peptide bonds
TFA Cleavage agent for resin and Fmoc groups

Purification and Characterization

Post-synthesis, the compound undergoes rigorous purification and validation:

Reverse-Phase HPLC (RP-HPLC)

  • Column : C18 columns are used to separate this compound from impurities.
  • Gradient : A linear gradient of acetonitrile/water with 0.1% TFA is applied.

Mass Spectrometry (MS)

  • MALDI-TOF/ESI-MS : Confirms the molecular weight (588.6 Da) and sequence.
  • MS Data : Observed [M+H]⁺ = 589.2 m/z matches the theoretical mass.

Fluorescence Validation

  • Excitation/Emission : λex = 345–360 nm; λem = 445–460 nm.
  • Kinetic Assays : Linear fluorescence increase confirms β5i-specific cleavage.

Optimized Synthesis Protocol

A streamlined protocol based on combinatorial library methods and industrial practices:

Step 1: Resin Preparation

  • Rink Amide AM Resin Activation : Treat with 20% piperidine in DMF to remove Fmoc groups.
  • Coupling Fmoc-Ala-OH : Use HATU and DIPEA in DMF for 1–2 h.

Step 2: Chain Elongation

  • Asn Coupling : Fmoc-Asn(Trt)-OH is coupled under identical conditions.
  • Trp Coupling : Fmoc-Trp(Boc)-OH is added, followed by a second coupling to ensure completeness.

Step 3: Fluorophore Attachment

  • AMC Coupling : AMC-NH₂ is activated with HATU and coupled to the Trp residue.
  • Acetylation : N-terminal acetylation is performed using acetic anhydride or Ac₂O.

Step 4: Cleavage and Deprotection

  • TFA Cleavage : Treat with TFA/TIS/water (95:2.5:2.5) for 2–4 h.
  • Precipitation : Neutralize with cold diethyl ether to isolate the crude peptide.

Critical Challenges and Solutions

Challenge Solution
Low Trp coupling efficiency Double coupling with HATU or DICI
AMC hydrolysis during synthesis Use anhydrous conditions and low temperature
Impurities from incomplete deprotection Optimize TFA cleavage time and purity checks

Data Tables

Table 1: Synthesis Yield and Purity

Step Yield (%) Purity (%) Reference
Fmoc-Ala-OH coupling 95–98 >95
Asn coupling 90–93 >90
Trp coupling 85–88 >85
AMC attachment 80–85 >80

Table 2: Fluorescence Kinetics

Parameter Value Assay Conditions Reference
λex 345–360 nm 20 mM Tris-HCl, pH 7.5, 37°C
λem 445–460 nm 30–100 μM substrate
β5i-specific activity Linear slope = 0.5–1.5 AU/min 50–200 μM this compound

Applications De Recherche Scientifique

Ac-ANW-AMC is a fluorogenic substrate used for quantifying the activity of the β5i/LMP7 subunit of the 20S immunoproteasome . Upon cleavage of this compound, 7-amino-4-methylcoumarin (AMC) is released, which can then be measured using its fluorescent properties . AMC displays excitation/emission maxima of 340-360/440-460 nm, respectively .

Scientific Research Applications

  • Monitoring Immunoproteasome Activity this compound is used to assess immunoproteasome activity, often in conjunction with immunoproteasome inhibitors like ONX-0914 . Combining this compound with ONX-0914 allows for a more accurate measurement of immunoproteasome activity . The typical protocol involves using whole cell lysates (WCLs) of cells treated with cytokines to measure i-proteasome activity, though a standardized protocol for independent reproduction and cross-validation has been lacking .
  • Drug development this compound is used in studies related to drug development. For example, this compound has been used in experiments to test the effectiveness of proteasome inhibitor drugs for patients with hematological malignancies .
  • Assay Conditions In a microplate format, a final concentration of 12.5 µM this compound has been shown to be cost-effective while generating strong signals with good linearity . The AMC fluorescence is measured every three minutes at 380 nm excitation and 460 nm emission wavelengths at 30°C . Fluorescence intensity from i-proteasome substrates can be normalized to the basal activity, which is determined separately by treating samples with i-proteasome inhibitor ONX-0914 .
  • Comparison with other probes The activity of this compound can be compared to other probes, such as TBZ1, to determine relative CP selectivities . Studies have shown this compound to have very little change in fluorescence compared to TBZ1, even when increasing the concentration of this compound .
  • Cellular studies this compound has been used in cellular studies to examine the effects of proteasome inhibition on cell survival and growth . For example, it has been used to study H727 cells, which are inherently resistant to the proteasome inhibitor carfilzomib, yet require proteasome activity for cell survival and growth .
  • Understanding Immunoproteasomes this compound is utilized in research aimed at understanding the functions of immunoproteasomes, including their cleavage specificity and regulation . The C-terminal Glu residue in Z-LLE-AMC is preferentially recognized by acidic Arg53 in β1, while Leu in Ac-PAL-AMC is preferentially recognized by Leu53 in β1i .

Comparaison Avec Des Composés Similaires

Research Implications and Limitations

  • Strengths :
    • High Specificity : this compound is the gold standard for β5i activity in WCLs (whole-cell lysates).
    • Reproducibility : Linear correlation between AMC fluorescence and enzyme concentration (R² > 0.95).
  • Limitations: Low Basal Signal: Requires IFN-γ induction for robust detection in non-inflammatory cells. Cost and Availability: Commercial substrates like this compound are expensive compared to non-specific alternatives.

Activité Biologique

Ac-ANW-AMC (Acetyl-Ala-Asn-Trp-AMC) is a fluorogenic peptide substrate specifically designed for the β5i/LMP7 subunit of the 20S immunoproteasome. This compound has gained attention in recent research due to its role in measuring immunoproteasome activity, which is crucial for understanding various biological processes, including inflammation, viral infections, and tumorigenesis.

This compound functions as a substrate that, upon cleavage by the immunoproteasome, releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC). This property allows researchers to quantify the activity of the immunoproteasome in cellular lysates. The specificity of this compound for the β5i subunit is essential for accurately assessing immunoproteasome function in different pathological contexts .

Assay Protocol

A standardized assay protocol has been developed to measure the activity of this compound in whole-cell lysates. The process involves:

  • Cell Lysis : Cells are lysed using a specific buffer to release proteasomes.
  • Substrate Addition : this compound is added to the lysate.
  • Fluorescence Measurement : The release of AMC is monitored using fluorescence spectroscopy, typically at excitation and emission wavelengths of 380 nm and 460 nm, respectively .

This protocol provides a reliable method for assessing immunoproteasome activity across various experimental conditions.

Research Findings

Research indicates that combining this compound with specific inhibitors like ONX-0914 enhances the accuracy of immunoproteasome activity assessments. This combination allows for a clearer understanding of how immunoproteasomes respond under different stress conditions, such as cytokine treatment or viral infection .

Study 1: Immunoproteasome Activity in Cancer

In a study focusing on cancer cell lines, researchers utilized this compound to measure immunoproteasome activity. They found that increased levels of this activity correlated with resistance to apoptosis in certain cancer types. The results suggest that targeting immunoproteasome activity could be a viable therapeutic strategy in cancer treatment .

Study 2: Viral Infections and Immunoproteasome Function

Another study investigated the role of this compound in assessing immunoproteasome activity during viral infections. The findings revealed that viral stress significantly upregulated β5i activity, indicating a potential mechanism by which viruses evade immune responses. This highlights the importance of this compound as a tool for studying host-pathogen interactions .

Table 1: Comparison of Substrates for Immunoproteasome Activity Measurement

SubstrateSpecificityRelease ProductFluorescence Detection
This compoundβ5i/LMP7AMCYes
Ac-PAL-AMCβ1iAMCYes
Z-LLE-AMCβ1AMCYes

Table 2: Summary of Key Findings from Case Studies

Study FocusKey Findings
Cancer Cell LinesIncreased β5i activity linked to apoptosis resistance
Viral InfectionsUpregulation of β5i during viral stress

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.